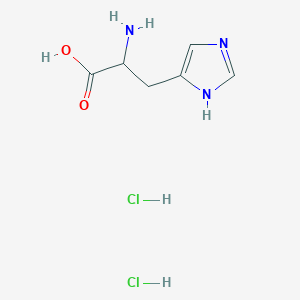

Histidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Biochemical and Cellular Roles

Involvement in Protein and Peptide Biosynthesis

Histidine is one of the 22 proteinogenic amino acids, meaning it is a fundamental building block incorporated into proteins during the process of translation. scientificlabs.co.uk As a derivative, histidine dihydrochloride (B599025) serves as a readily available source of histidine for protein and peptide biosynthesis in various experimental systems. scientificlabs.co.uksigmaaldrich.com The imidazole (B134444) side chain of histidine is often involved in the catalytic functions of enzymes and plays a critical role in the structure and function of many proteins. wikipedia.org Its incorporation into polypeptide chains is essential for the synthesis of a vast array of proteins and peptides that carry out numerous biological functions. chemimpex.comchemimpex.com Furthermore, histidine is a precursor for the biosynthesis of histamine (B1213489), a vital amine involved in inflammatory responses, and carnosine, a dipeptide found in high concentrations in muscle and brain tissues. wikipedia.org

Role in Cell Growth and Proliferation in In Vitro Systems

In the realm of in vitro research, histidine dihydrochloride is a key supplement for promoting cell growth and proliferation. scientificlabs.co.uksigmaaldrich.com It is an essential component of many cell culture media, supporting the health and expansion of various cell lines. scientificlabs.co.ukchemimpex.com

Optimization of Cell Culture Media Formulations

The optimization of cell culture media is critical for successful biopharmaceutical production and cell-based research. This compound is frequently included in media formulations to enhance cell growth and productivity. google.comevonik.com For instance, studies have shown that the inclusion of histidine in chemically defined media can improve the performance of cell cultures. evonik.com Patent applications have described optimized cell culture media for mammalian cells that include L-histidine hydrochloride as a component to achieve desired total amino acid concentrations, which can range from approximately 40 mM to 100 mM. google.com The use of histidine and other amino acids in specific ratios can contribute to improved cell viability and polypeptide production. google.com Additionally, monitoring the concentration of metabolites like histidine in cell culture media is a critical aspect of process optimization, ensuring that nutrient levels are maintained for optimal cell growth and productivity. thermofisher.com The stability and solubility of amino acids are crucial for media formulation, and while some amino acids have limitations, histidine is a common and effective supplement. evonik.com

Studies on Cell Viability and Proliferation

Research has demonstrated the direct impact of histidine on cell viability and proliferation. In some cancer cell lines, such as pancreatic cancer cells, high concentrations of histidine have been shown to induce cytotoxicity and reduce cell viability. mdpi.com Conversely, in other contexts, histidine is essential for cell growth. nih.gov For example, studies on lung cancer cells have indicated that histidine can inhibit cell proliferation and migration. researchgate.net The effects of histidine on cell proliferation can be complex and cell-type dependent. For instance, in colorectal cancer cells, histamine, which is derived from histidine, can stimulate cell growth. aacrjournals.org Furthermore, studies on melanoma cells have also explored the effects of manipulating histidine levels on cell proliferation. nih.gov The modulation of histidine availability can therefore be a tool to study the metabolic requirements of different cell types and to investigate potential therapeutic strategies.

Metal Ion Coordination and Enzyme Stabilization Mechanisms

The imidazole side chain of histidine gives it unique chemical properties, including the ability to coordinate with metal ions and to participate in enzyme stabilization. chemimpex.commdpi.comrasayanjournal.co.in

Chelation Properties with Divalent Metal Ions (e.g., Copper, Zinc, Iron)

Histidine is well-known for its ability to chelate divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). mdpi.comrasayanjournal.co.inelspub.com The nitrogen atoms in the imidazole ring can form coordination bonds with these metal ions, creating stable complexes. rasayanjournal.co.inresearchgate.net This chelation is a key aspect of the function of many metalloproteins and enzymes. For example, in carbonic anhydrases, a histidine residue facilitates the rapid removal of a proton from a zinc-bound water molecule, which is crucial for the enzyme's catalytic cycle. wikipedia.org Studies have shown that histidine can form complexes with various divalent metal ions, influencing their uptake and biological activity. nih.govtandfonline.com The coordination of metal ions by histidine has been investigated using various analytical techniques, revealing the specific geometries of these complexes. rasayanjournal.co.innih.gov This property is also exploited in biotechnology, particularly in immobilized metal affinity chromatography (IMAC), where histidine-tagged proteins are purified by their affinity for metal ions like nickel (Ni²⁺) chelated to a solid support. nih.gov

| Metal Ion | Binding Affinity (KA) | Stoichiometry (n) |

|---|---|---|

| Fe²⁺ | 7.53E4 M⁻¹ | 22 |

| Cu²⁺ | 4.89E4 M⁻¹ | 15 |

| Co²⁺ | 4.21E4 M⁻¹ | 10 |

| Zn²⁺ | 3.81E4 M⁻¹ | 12 |

| Ni²⁺ | 4.52E4 M⁻¹ | 4 |

Stabilization of Enzyme Activity and Protein Integrity in Experimental Settings

Histidine is often used as a stabilizing agent for proteins and enzymes in experimental and pharmaceutical formulations. chemimpex.comresearchgate.net Its buffering capacity near physiological pH helps to maintain a stable environment, which is crucial for protein integrity and function. researchgate.net In lyophilized (freeze-dried) formulations, histidine has been shown to protect proteins like lactate (B86563) dehydrogenase (LDH) from degradation. researchgate.net Studies have demonstrated that histidine can be a superior buffer for stabilizing lyophilized proteins compared to other common buffers like phosphate (B84403) and citrate. researchgate.net Furthermore, histidine can reduce the viscosity of concentrated antibody solutions, which is a desirable property for manufacturing and administration. researchgate.net The stabilizing effect of histidine is thought to be due to a combination of factors, including its buffering action and its ability to interact with the protein surface, potentially preventing aggregation. researchgate.netplos.org For instance, in the active site of some acyltransferases, a conserved histidine residue contributes to the stabilization of a reaction intermediate. plos.org

Advanced Investigations into Enzymatic Catalysis and Protein Function

Catalytic Residue Function in Enzyme Active Sites

The unique properties of the imidazole (B134444) side chain of histidine, with a pKa near physiological pH, allow it to function as both a proton donor and acceptor, making it a versatile and common catalytic residue in enzyme active sites. proteopedia.orgnih.gov This adaptability is central to its role in a variety of enzymatic reactions.

Proton Shuttling Mechanisms in Catalytic Triads

In many enzymes, histidine is a key component of a catalytic triad (B1167595), a group of three amino acids that work together in the active site to facilitate catalysis. vaia.comwou.edu A classic example is the serine-histidine-aspartate triad found in proteases like chymotrypsin. vaia.comwou.edu In this arrangement, the aspartate residue orients the histidine and stabilizes its positively charged form. vaia.comebi.ac.uk The histidine then acts as a general base, abstracting a proton from the serine's hydroxyl group. vaia.comwou.edu This enhances the nucleophilicity of the serine, enabling it to attack the substrate. vaia.com Subsequently, the protonated histidine can act as a general acid, donating the proton to the leaving group. nih.gov This ability to shuttle protons is a fundamental mechanism by which enzymes achieve significant rate enhancements. wikipedia.org The environment within the active site can also influence the pKa of the histidine residue, further fine-tuning its catalytic efficiency. proteopedia.org

The imidazole ring of histidine can also participate in C-H···O hydrogen bonds, which, although weaker than conventional hydrogen bonds, contribute to the precise positioning of substrates and transition state stabilization within the active site. rsc.org

Specific Examples in Enzyme Kinetics and Mechanisms

The critical role of histidine in enzymatic catalysis is highlighted by studies on various enzymes where its modification or substitution leads to significant changes in kinetic parameters.

Ribonuclease HI: In Escherichia coli Ribonuclease HI, the conserved histidine residue, His124, is located near the catalytic triad of carboxylates. nih.gov Site-directed mutagenesis studies, where His124 was replaced with lysine (B10760008), glutamine, or glutamate (B1630785), resulted in a dramatic 30- to 100-fold decrease in the maximal reaction velocity (Vmax), while the Michaelis constant (Km) was not significantly affected. nih.gov This suggests that His124 is directly involved in the catalytic step rather than substrate binding. nih.gov The pKa of His124 was determined to be 7.1, indicating it is in an acidic environment. nih.gov It is proposed that His124 may change its conformation during catalysis to facilitate the removal of a proton from an essential carboxylate residue, thereby enhancing catalytic efficiency. nih.gov Some models of Ribonuclease H catalysis propose a one-metal-ion mechanism where the imidazole side chain of a histidine residue facilitates the deprotonation of a conserved aspartate, which in turn activates a water molecule for nucleophilic attack. frontiersin.org

5-Aminolevulinate Synthase (ALAS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme features a conserved histidine residue (H282 in murine erythroid ALAS) that forms a hydrogen bond with the phenolic oxygen of the PLP cofactor. nih.govnih.govacs.org Replacing H282 with alanine (B10760859) results in a 450-fold reduction in catalytic efficiency for the substrate glycine (B1666218) and an 85% decrease in the rate of glycine binding. nih.govacs.org This mutation also alters the electronic properties of the PLP cofactor, as evidenced by changes in the absorption and circular dichroism spectra. nih.govnih.gov The dissociation constant for PLP (Kd PLP) increases nine-fold in the mutant, indicating a role for H282 in cofactor binding. nih.govacs.org These findings suggest that H282 is crucial for the proper orientation and electronic status of the PLP cofactor during catalysis, acting as a hydrogen bond donor to maintain the protonated state of the internal aldimine and enhance the cofactor's function as an electron sink. nih.govacs.org

D-Aminoacylase: In D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6, chemical modification with diethylpyrocarbonate strongly inactivates the enzyme, implicating histidine residues in catalysis. nih.gov Mutagenesis studies revealed that His67 and His250 are essential for catalytic activity. nih.govtandfonline.com An H67N mutant showed a 6.3 x 10^4-fold decrease in kcat/Km with a greatly reduced kcat but a nearly constant Km, suggesting His67's role in the catalytic event itself. nih.govtandfonline.com The H250N mutant also exhibited a significantly reduced kcat/Km (by a factor of 2.5 x 10^4) and had approximately half the zinc content of the wild-type enzyme, indicating that His250 is likely essential for catalysis through its involvement in zinc binding. nih.govtandfonline.com Structural predictions and mutagenesis of D-aminoacylase from Alcaligenes faecalis DA1 also identified several histidine residues (His-67, His-220, and His-250) as potential metal ligands crucial for enzyme activity. nih.gov

Table 1: Impact of Histidine Mutation on Enzyme Kinetics

| Enzyme | Wild-Type Histidine | Mutant | Effect on Kinetic Parameters | Reference |

|---|---|---|---|---|

| E. coli Ribonuclease HI | His124 | H124K, H124Q, H124E | 30-100-fold decrease in Vmax; no significant change in Km | nih.gov |

| 5-Aminolevulinate Synthase | H282 | H282A | 450-fold reduction in catalytic efficiency for glycine; 85% decrease in glycine binding rate; 9-fold increase in Kd for PLP | nih.govacs.org |

| A. xylosoxydans D-Aminoacylase | His67 | H67N | 6.3 x 10^4-fold decrease in kcat/Km; greatly decreased kcat; constant Km | nih.govtandfonline.com |

| A. xylosoxydans D-Aminoacylase | His250 | H250N | 2.5 x 10^4-fold decrease in kcat/Km; nearly half the Zn content | nih.govtandfonline.com |

Influence on Cofactor Binding and Electronic States in Enzymatic Reactions

The imidazole side chain of histidine plays a significant role in coordinating and modulating the electronic properties of cofactors within enzyme active sites. nih.govdtu.dk This is often achieved through direct ligation to a metal ion or through hydrogen bonding interactions. nih.govnih.gov

In 5-aminolevulinate synthase, the hydrogen bond between His282 and the PLP cofactor is critical for maintaining the cofactor's electronic state, which is necessary for its function as an electron sink during the catalytic cycle. nih.govacs.org The mutation of this histidine to alanine alters the tautomeric distribution of the holoenzyme, demonstrating the influence of this single residue on the cofactor's electronic environment. nih.govnih.gov

In tryptophan hydroxylase, computational studies have shown that the orientation of oxygen binding relative to a histidine or glutamate ligand in the iron center affects the O-O bond activation. dtu.dk An O2 adduct with oxygen trans to histidine results in a more activated O-O bond compared to when it is trans to glutamate, highlighting the "trans influence" of the histidine ligand. dtu.dk Furthermore, the cofactor can form a hydrogen bond with the bound O2, further activating it for the hydroxylation reaction. dtu.dk

The ability of histidine to chelate various metal ions, including zinc, copper, and manganese, is a key feature of its function in many metalloenzymes. nih.gov This interaction not only positions the metal ion for catalysis but also influences its electronic state, which in turn can modulate the reactivity of substrates or other cofactors. researchgate.net

Histidine Kinases: Inhibition and Role in Bacterial Two-Component Systems

In bacteria, two-component systems (TCS) are a primary mechanism for sensing and responding to environmental stimuli. frontiersin.orgacs.org These systems typically consist of a sensor histidine kinase (HK) and a cognate response regulator (RR). frontiersin.org The HK, often a membrane-bound protein, detects an external signal, which triggers its autophosphorylation on a conserved histidine residue. patsnap.com The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes, leading to an adaptive response. acs.orgpatsnap.com These signaling pathways regulate a wide range of cellular processes, including virulence, antibiotic resistance, and biofilm formation, making them attractive targets for the development of novel antibacterial agents. frontiersin.orgnih.gov

The inhibition of histidine kinases represents a promising strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains. frontiersin.orgpatsnap.com Inhibitors can function through various mechanisms, such as competing with ATP for its binding site on the HK, binding to the histidine residue itself, or disrupting the interaction between the HK and the RR. patsnap.com Several classes of small-molecule inhibitors targeting HKs have been identified, including benzoxazines, benzimidazoles, and salicylanilides, with some showing antimicrobial activity against Gram-positive bacteria. asm.org However, the development of effective HK inhibitors faces challenges, as some compounds may have multiple mechanisms of action, not solely related to HK inhibition. asm.org The high degree of conservation in the active sites of HKs across different bacterial species suggests that it may be possible to develop broad-spectrum inhibitors that target multiple TCS pathways. nih.gov

Metabolic Pathways and Derived Biomolecules

Histidine Catabolism and Anabolic Pathways

The breakdown of histidine primarily occurs in the liver and skin through a series of enzymatic reactions. nih.govcreative-proteomics.com The initial and rate-limiting step is the deamination of histidine by the enzyme histidase (also known as histidine ammonia-lyase) to produce trans-urocanic acid and ammonia. nih.govmdpi.com The liver can further metabolize trans-urocanic acid into N-formiminoglutamate, which is then converted to glutamate (B1630785), linking histidine catabolism to the citric acid cycle and folate metabolism. nih.govnih.gov

Anabolic pathways involving histidine are crucial for protein synthesis, where it serves as a fundamental building block. nih.gov Histidine's unique imidazole (B134444) side chain plays a critical role in the catalytic activity of many enzymes. nih.gov

Biosynthesis and Functional Significance of Histamine (B1213489)

One of the most significant metabolic pathways for histidine is its conversion to histamine. This process involves the decarboxylation of L-histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase (HDC) . nih.govwikipedia.org Histamine is synthesized in various cells, including mast cells, basophils, enterochromaffin-like (ECL) cells in the stomach, and histaminergic neurons in the brain. nih.govbiocrates.com Once synthesized, histamine is either stored in granules or rapidly inactivated. wikipedia.org

Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4. assaygenie.comresearchgate.net The physiological response to histamine depends on the specific receptor subtype expressed on the target cells. mdpi.com

As a neurotransmitter, histamine is primarily synthesized in neurons of the tuberomammillary nucleus (TMN) of the hypothalamus and plays a role in regulating the sleep-wake cycle, appetite, and cognitive functions. assaygenie.comfrontiersin.org It modulates the release of other neurotransmitters, contributing to its complex effects on the central nervous system. assaygenie.com

In the immune system, histamine is a key mediator of local immune responses and inflammation. wikipedia.orgfrontiersin.org Released from mast cells and basophils during an allergic reaction or in response to pathogens, histamine increases the permeability of capillaries to white blood cells and proteins, allowing them to combat infection. wikipedia.org It is also involved in chemotaxis, the directed movement of immune cells. researchgate.net

Histamine influences a wide array of cellular processes, including cell proliferation, differentiation, and migration. mdpi.comamegroups.com It can have dual effects on cell growth, either promoting or inhibiting it depending on the cell type and the specific histamine receptor involved. amegroups.com For instance, histamine plays a role in angiogenesis, the formation of new blood vessels, and can modulate the expression of genes involved in this process. nih.gov The cellular response to histamine is a complex process that can lead to changes in cell state, movement, secretion, and gene expression. ebi.ac.uk

Formation and Physiological Impact of Urocanic Acid

As mentioned, trans-urocanic acid is formed from the deamination of histidine in the skin and liver, catalyzed by the enzyme histidase. nih.govwikipedia.org In the epidermis, where the enzyme urocanase is absent, urocanic acid accumulates and serves as a natural sunscreen, absorbing ultraviolet (UV) radiation. mdpi.comtaylorandfrancis.com

Upon exposure to UVB radiation, trans-urocanic acid isomerizes to cis-urocanic acid . wikipedia.orgresearchgate.net This photoisomerization has significant physiological consequences. While trans-urocanic acid is considered protective, cis-urocanic acid has been shown to have immunomodulatory properties, including the suppression of T-cell-mediated immune responses. researchgate.netwikipedia.org This immunosuppressive effect is linked to its potential role in the development of skin cancer. wikipedia.org

Synthesis and Antioxidative Properties of Histidine-Containing Dipeptides (e.g., Carnosine)

Histidine is a crucial component in the synthesis of certain dipeptides, most notably carnosine (β-alanyl-L-histidine). nih.govnih.gov Carnosine is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase. nih.gov It is found in high concentrations in muscle and brain tissues. nih.govoup.com

Carnosine exhibits significant antioxidant properties. nih.govsciopen.com It functions as a scavenger of reactive oxygen species (ROS), chelates divalent metal ions, and inhibits the glycation of proteins. nih.govsciopen.com These properties contribute to its protective effects against oxidative stress and its potential role in slowing down aging processes. nih.gov Another related dipeptide is anserine (β-alanyl-N-methyl-L-histidine), which is formed by the methylation of carnosine and also possesses antioxidant capabilities. oup.comnih.gov

Protein Histidine Methylation: Identification, Regulation, and Biological Implications

Protein histidine methylation is a post-translational modification where a methyl group is added to a histidine residue within a protein. nih.govontosight.ai This process is catalyzed by specific enzymes called protein histidine methyltransferases, which use S-adenosylmethionine as the methyl donor. ontosight.ai

While less studied than other protein modifications, histidine methylation is emerging as an important regulatory mechanism. nih.govresearchgate.net It can alter a protein's structure, function, and interactions with other molecules. ontosight.ai For example, methylation can affect the metal-binding properties of a protein and influence cellular signaling pathways. researchgate.net The identification of specific histidine methyltransferases, such as METTL9 which methylates "His-x-His" motifs, has provided new insights into the regulation and biological significance of this modification. nih.gov Dysregulation of protein histidine methylation has been implicated in various diseases, highlighting its importance in cellular physiology. ontosight.airesearchgate.net

Enzymatic Methyltransferases and Demethylases

The addition of a methyl group to histidine is catalyzed by enzymes known as protein histidine methyltransferases (PHMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor. ontosight.ai For decades after the initial discovery of histidine methylation, the enzymes responsible remained elusive. nih.gov Recent breakthroughs, however, have identified several key human PHMTs, shedding light on the specificity and prevalence of this modification. biorxiv.orgoup.com

Two major families of enzymes, the seven-beta-strand (7BS) and SET domain-containing methyltransferases, are responsible for most protein methylation. nih.gov The first identified human PHMT, SETD3, belongs to the SET domain family, a group previously thought to exclusively methylate lysine (B10760008) residues. elifesciences.orgescholarship.org Another significant discovery was METTL9, a 7BS methyltransferase responsible for the majority of 1-MeH modifications in the mammalian proteome. nih.gov

While the enzymes that add methyl groups are increasingly well-understood, the existence and identity of protein histidine demethylases—enzymes that would reverse the modification—are not yet firmly established, though their existence is hypothesized. biorxiv.orgresearchgate.net This is in contrast to the well-characterized demethylases for lysine and arginine methylation. nih.govactivemotif.com

Interactive Table 1: Key Human Protein Histidine Methyltransferases

| Enzyme | Methylation Target | Substrate(s) | Substrate Recognition Motif |

|---|---|---|---|

| SETD3 | N3-histidine (3-MeH) | β-actin (at His73) | Specific structural recognition |

| METTL9 | N1-histidine (1-MeH) | S100A9, NDUFB3, Zinc transporters (e.g., SLC39A7) | His-x-His (HxH), where 'x' is a small amino acid |

| METTL18 | N3-histidine (3-MeH) | Ribosomal Protein L3 (RPL3) | Homolog to yeast Hpm1 |

Histidine Methylation in Protein Function and Regulation

The methylation of histidine residues is not a random occurrence; it is a targeted modification that can have profound effects on protein function, thereby regulating a wide array of cellular processes. ontosight.aifrontiersin.org The functional consequences of histidine methylation are diverse and depend on the specific protein and the position of the methylated residue.

One of the most well-characterized examples is the methylation of β-actin at histidine 73 (H73) by SETD3. nih.govnih.gov This modification is highly conserved and essential for proper cytoskeletal dynamics. nih.govnih.gov Studies have shown that the methylation of actin at H73 contributes to the integrity of the cytoskeleton and plays a pivotal role in smooth muscle contraction. escholarship.orgnih.gov The absence of this single methyl group, due to the lack of SETD3, leads to impaired signal-induced contraction in uterine smooth muscle cells. escholarship.org

The enzyme METTL9 catalyzes the N1-methylation of a "His-x-His" (HxH) motif found in numerous proteins. nih.govuniprot.org This modification has been shown to be widespread. nih.gov For instance, METTL9 methylates the NDUFB3 subunit of the mitochondrial respiratory Complex I, which enhances respiration. nih.gov It also targets zinc transporter proteins like SLC39A7, and this methylation is implicated in regulating cytoplasmic zinc homeostasis and promoting tumor growth. biorxiv.org Furthermore, the methylation of an HxH motif can reduce the peptide's affinity for binding zinc, suggesting a role for this PTM in regulating metal-dependent protein functions. nih.gov

The modification of histidine can alter a protein's interaction with other molecules, change its enzymatic activity, or affect its localization within the cell. ontosight.ai For example, the methylation of S100A9, an immunomodulatory protein, by METTL9 points to a role in inflammation and immune responses. nih.govnih.gov Collectively, these findings establish histidine methylation as a critical regulatory mechanism in cellular physiology and disease. nih.govontosight.ai

Interactive Table 2: Functional Consequences of Histidine Methylation

| Protein | Methylated Residue | Methyltransferase | Cellular Process | Functional Effect |

|---|---|---|---|---|

| β-actin | His73 | SETD3 | Cytoskeletal Dynamics, Smooth Muscle Contraction | Stabilizes actin filaments; essential for proper contraction. elifesciences.orgescholarship.org |

| S100A9 | HxH motif | METTL9 | Inflammation, Immunity | Potential modulation of immune response. nih.govnih.gov |

| NDUFB3 | HxH motif | METTL9 | Cellular Respiration | Enhances mitochondrial Complex I activity. nih.gov |

| SLC39A7 | HxH motif | METTL9 | Zinc Homeostasis, Cell Growth | Regulates intracellular zinc levels; promotes tumor growth. biorxiv.org |

| Ribosomal Protein L3 (RPL3) | His243 | METTL18 (putative) | Protein Translation | Potential regulation of ribosome function. nih.govnih.gov |

Structural Biology and Biophysical Characterization

Application of Stable Isotope Labeling for Nuclear Magnetic Resonance (NMR) Spectroscopy

Stable isotope labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of proteins that would otherwise be intractable due to their size and complexity. nih.gov The incorporation of stable isotopes like ¹³C and ¹⁵N into histidine residues, often supplied in cell-based overexpression systems as histidine dihydrochloride (B599025), enhances NMR sensitivity and allows for the application of sophisticated multi-dimensional NMR experiments. nih.govunivie.ac.atucla.edu

Probing Protein Structure, Dynamics, and Binding Interactions

The strategic incorporation of ¹³C and ¹⁵N isotopes into histidine residues provides a powerful lens through which to view the intricate details of protein architecture and behavior. nih.gov These labeled histidines act as specific reporters, offering insights into their local environment within the protein's three-dimensional structure. Changes in the chemical shifts of these labeled nuclei can signal conformational changes, the binding of ligands or other proteins, and the dynamics of the protein on a wide range of timescales. nih.govnih.gov

For instance, the analysis of ¹⁵N relaxation data for histidine side chains can reveal information about their mobility. nih.gov This is particularly valuable for understanding the entropic contributions to molecular recognition, as demonstrated in studies of zinc-finger proteins interacting with DNA, where the mobility of zinc-coordinating histidine side chains was found to be strongly restricted upon binding. nih.gov

| Isotope | Application in Protein NMR | Research Finding |

| ¹³C | Probing protein structure and conformational changes. | Selective ¹³C-labeling of histidine allows for the resolution of specific signals in complex spectra, providing insights into local structural environments. nih.gov |

| ¹⁵N | Studying protein dynamics and binding interactions. | ¹⁵N relaxation experiments on labeled histidines can quantify side-chain mobility and its changes upon ligand binding. nih.gov |

| ²H (Deuterium) | Simplifying spectra of large proteins and studying dynamics. | Deuteration reduces spectral complexity and allows for the study of slow timescale dynamics through relaxation measurements. bohrium.com |

Determination of Histidine pKa Values in Proteins

The ionization state of the histidine imidazole (B134444) side chain is critical for the function of many proteins, influencing catalysis, metal binding, and proton transfer. frontiersin.org The pKa of a histidine residue within a protein can vary significantly from its value in the free amino acid (around 6.5), reflecting the unique electrostatic environment created by surrounding residues. frontiersin.org NMR spectroscopy is a primary tool for the site-specific determination of these pKa values. pnas.orgpnas.org

By acquiring a series of NMR spectra, typically ¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, over a range of pH values, the titration behavior of individual histidine residues can be monitored. nih.gov The chemical shifts of the imidazole ring nuclei are sensitive to the protonation state, and by fitting the observed chemical shift changes to the Henderson-Hasselbalch equation, a precise pKa value for each histidine can be determined. nih.gov

A study on phosphatidylinositol-specific phospholipase C from Bacillus cereus provides a clear example. By selectively labeling the protein with ¹³C at the epsilon 1 position of histidine and acquiring ¹H-¹³C HSQC spectra across a pH range of 4.0 to 9.0, the researchers were able to determine the pKa values for five of the six histidine residues. These values were crucial in understanding the catalytic mechanism of the enzyme. nih.gov

| Histidine Residue | Location/Function | Determined pKa | Implication |

| His32 | Active Site | 7.6 | Its role as a general base was questioned due to the relatively high pKa. nih.gov |

| His82 | Active Site | 6.9 | Corroborated its proposed role as a general acid in catalysis. nih.gov |

| His92 | Surface | 5.4 | Consistent with its location on the protein surface. nih.gov |

| His227 | Surface | 6.9 | Consistent with its location on the protein surface. nih.gov |

| His61 | Buried | Did not titrate | Indicative of being buried within the protein structure. nih.gov |

| His81 | Buried | Did not titrate | Indicative of being buried within the protein structure. nih.gov |

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS)

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) is a powerful technique that measures the rate of exchange of the C2 hydrogen of the histidine imidazole ring with deuterium (B1214612) from a D₂O buffer. nih.govnih.gov This method provides valuable information about the solvent accessibility and microenvironment of individual histidine residues within a protein. researchgate.net A key advantage of His-HDX-MS over traditional amide HDX-MS is the much slower exchange rate, which allows for longer experimental timescales and analysis at physiological pH. nih.govmdpi.com

Elucidating Protein Conformational Changes and Solvent Accessibility

The rate of hydrogen-deuterium exchange for a specific histidine residue is highly sensitive to its local environment. nih.gov Residues that are buried within the protein core or are involved in stable hydrogen bonds will exchange more slowly than those that are exposed to the solvent on the protein surface. creative-biolabs.com By measuring the rate of deuterium incorporation into histidine-containing peptides, researchers can map regions of the protein that undergo conformational changes upon ligand binding, protein-protein interaction, or changes in environmental conditions. nih.govcreative-proteomics.com

For example, His-HDX-MS has been used to study the conformational changes in rhodopsin, a G-protein coupled receptor, providing insights into its activation mechanism. nih.gov The technique can also be used to probe the microenvironment of histidine residues in enzymes like E. coli dihydrofolate reductase (DHFR), revealing ligand-induced conformational changes even at sites distant from the active site. nih.govresearchgate.net The half-life (t₁/₂) of the HDX reaction serves as a direct measure of solvent accessibility. nih.gov

| Technique | Principle | Information Gained |

| His-HDX-MS | Measures the exchange rate of the histidine imidazole C2 hydrogen with deuterium. nih.govnih.gov | Solvent accessibility, protein conformational changes, and protein-ligand interactions. nih.govcreative-proteomics.com |

| Amide HDX-MS | Measures the exchange rate of backbone amide hydrogens with deuterium. mdpi.com | Protein dynamics, folding, and binding interfaces. creative-biolabs.com |

Analysis of Protein Denaturation Thermodynamics

His-HDX-MS can be extended to study the thermodynamic stability of proteins and their complexes. nih.gov By monitoring the rate of histidine hydrogen-deuterium exchange as a function of denaturant concentration (e.g., guanidine (B92328) hydrochloride), it is possible to determine the free energy change (ΔG°) of protein unfolding. nih.govacs.org This approach provides a powerful tool for quantifying the stabilizing or destabilizing effects of mutations or ligand binding.

The method has been successfully applied to a variety of protein systems, including ribonuclease A and myoglobin, yielding folding free energies consistent with those obtained by more traditional techniques. acs.org Furthermore, it has been used to detect partially unfolded intermediates in the folding pathway of bovine carbonic anhydrase II and to determine the dissociation constant (Kd) for the high-affinity interaction between hemoglobin and haptoglobin. acs.org

X-ray Crystallography Studies of Histidine-Containing Proteins and Enzymes

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins at atomic resolution. The resulting electron density maps allow for the precise positioning of individual atoms, including those of histidine residues, providing a static yet highly detailed picture of the protein's architecture. scispace.com This structural information is invaluable for understanding enzyme mechanisms, protein-ligand interactions, and the structural basis of protein function.

The crystallization of histidine-containing proteins is a critical first step in their structural determination. In some cases, the presence of a histidine tag (His-tag), often used for protein purification, can influence crystallization. For the maize histidine-containing phosphotransfer (HPt) protein ZmHP1, the initial crystals obtained with the His-tag diffracted poorly. However, removal of the tag led to a significant improvement in crystal quality and diffraction resolution, highlighting the importance of protein homogeneity and construct design in successful crystallization. nih.govosti.goviaea.org

The crystal structure of a histidine-containing ferredoxin from Rhodopseudomonas palustris HaA2 reveals the coordination of a histidine residue to an iron-sulfur cluster, a crucial aspect of its electron transfer function. researchgate.net Similarly, the structures of histidine-containing phosphocarrier proteins (HPr) from various organisms have been determined by X-ray crystallography, revealing a conserved structural fold despite variations in their primary sequences. scispace.com These structures provide a framework for understanding the thermostability and phosphate (B84403) transfer mechanism of these proteins.

| Protein | Organism | Crystallization Conditions | Key Structural Insight |

| ZmHP1 (untagged) | Maize | 15–20%(w/v) PEG 4000, 0.1 M MES buffer pH 5.9–6.5 | Removal of the N-terminal His-tag was crucial for obtaining high-resolution diffraction data. nih.govosti.gov |

| Ferredoxin | Rhodopseudomonas palustris HaA2 | Not specified in provided context | Structure reveals a histidine residue coordinating an iron-sulfur cluster. researchgate.net |

| TtHPr | Thermoanaerobacter tengcongensis | Not specified in provided context | The structure provides insights into the thermostability of the protein. scispace.com |

Resolution of Active Site Structures and Ligand Interactions

The determination of three-dimensional structures of proteins and their active sites is fundamental to understanding their function. Histidine residues, due to the unique properties of their imidazole side chain, are frequently found in the active sites of enzymes and other proteins where they participate in catalysis, binding, and regulation. utoronto.ca The hydrochloride salt form, such as histidine dihydrochloride, provides a stable, charged species often used in structural and biophysical studies.

X-ray diffraction is a powerful technique for determining the precise atomic coordinates of molecules in their crystalline state. Studies on crystals of L-histidine hydrochloride monohydrate and DL-histidine hydrochloride dihydrate have provided detailed information on bond lengths, bond angles, and the conformation of the histidine cation. iucr.orgiaea.org For instance, single-crystal X-ray diffraction analysis has revealed that L-histidine dihydrochloride (LHDHCl) crystallizes in a monoclinic form with the space group P21, while L-histidine monohydrochloride (LHMHCl) adopts an orthorhombic form (space group P212121). acs.orgresearchgate.net These structural details are foundational for understanding how histidine residues are integrated into larger protein architectures.

Within protein active sites, histidine residues engage in a variety of non-covalent interactions with ligands, which can include small molecules, ions, or other macromolecules. chinaaminoacid.com The imidazole ring can act as a hydrogen bond donor and acceptor, participate in aromatic stacking (π-π interactions), and, when protonated, engage in cation-π interactions. acs.orgnih.gov These interactions are critical for stabilizing the protein-ligand complex. chinaaminoacid.com For example, in hemoglobin, histidine residues coordinate with the heme group, an interaction essential for the protein's ability to transport oxygen. chinaaminoacid.com Furthermore, the imidazole nitrogen atoms can act as ligands, forming coordinate bonds with metal ions like zinc and copper, a common feature in the active sites of metalloproteins. nih.govwikipedia.org

The table below summarizes the key interactions involving histidine residues in active sites.

| Interaction Type | Description | Role of Histidine |

| Hydrogen Bonding | Formation of a hydrogen bond between the imidazole ring and a ligand. nih.gov | The ring can act as both a hydrogen donor (from the N-H group) and an acceptor (at the lone pair of the other nitrogen). nih.gov |

| Cation-π Interaction | An electrostatic interaction between the positively charged (protonated) imidazole ring and an aromatic system on the ligand. acs.orgnih.gov | Histidine acts as the cation. This interaction can switch from attractive to repulsive depending on the protonation state. nih.gov |

| π-π Stacking | A non-covalent interaction between the aromatic imidazole ring and another aromatic ring on the ligand. acs.org | The imidazole ring contributes to the stacking, which helps to stabilize the complex. acs.org |

| Coordinate Bonding | The nitrogen atoms of the imidazole ring donate lone pair electrons to form a coordinate covalent bond with a metal ion. nih.govwikipedia.org | Histidine acts as a ligand for various metal cations, such as Zn²⁺, Cu²⁺, and Fe²⁺. nih.govwikipedia.org |

| Electrostatic Interactions | Interactions based on the charge of the histidine side chain, which is dependent on the pH. chinaaminoacid.com | The side chain can be positively charged (protonated) or neutral, influencing interactions with charged ligands. weizmann.ac.il |

This table provides a summary of the primary ligand interactions involving histidine residues within the active sites of proteins.

Mechanisms of Oxidative Stress Mitigation and Antioxidant Activities

Direct Free Radical Scavenging Capabilities (e.g., Hydroxyl Radicals, Singlet Oxygen)

Histidine possesses the ability to directly interact with and neutralize some of the most potent reactive oxygen species. Its imidazole (B134444) ring is key to this function. mdpi.com Research has consistently shown that histidine is an effective scavenger of both hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.commedchemexpress.com

The scavenging of singlet oxygen by histidine has been confirmed in various studies. mdpi.comnih.gov In fact, its capacity to scavenge singlet oxygen is reported to be significantly higher than that of other amino acids like tryptophan or methionine. nih.gov Histidine-containing peptides also exhibit a quenching effect on singlet oxygen. dss.go.thacs.orgnih.gov The mechanism is believed to involve the imidazole ring acting as a proton donor or directly interacting with the singlet oxygen molecule. mdpi.commdpi.com

Histidine is also recognized for its capacity to scavenge hydroxyl radicals, which are among the most reactive and damaging free radicals. mdpi.commedchemexpress.com This scavenging activity has been observed in various experimental models, including studies on isolated heart tissues predisposed to oxidative stress and in aqueous systems where the amino acid was shown to be modified by hydroxyl radicals during lipid peroxidation. nih.govnih.gov This direct interaction helps to protect vital cellular components from the indiscriminate damage caused by these radicals.

| Reactive Species | Observed Effect of Histidine | Context/Model | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Direct scavenging/quenching | Significantly higher activity than tryptophan or methionine | mdpi.comnih.govthno.org |

| Hydroxyl Radical (•OH) | Direct scavenging | Observed in various experimental systems | mdpi.commedchemexpress.comthno.org |

| Superoxide (O₂•−) | No significant scavenging effect observed | Study on synthetic histidine-containing peptides | dss.go.thnih.gov |

| DPPH Radical | No significant scavenging effect observed | Study on synthetic histidine-containing peptides | dss.go.thnih.gov |

Indirect Antioxidant Mechanisms: Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond its direct actions, histidine can bolster the body's own antioxidant defenses. It has been shown to enhance the activity of crucial endogenous antioxidant enzymes. For instance, in a study involving ethanol-induced liver damage in mice, histidine supplementation led to an increase in the expression and activity of catalase (CAT) and glutathione (B108866) peroxidase (GPX). mdpi.com These enzymes are vital for detoxifying harmful substances; catalase neutralizes hydrogen peroxide, while GPX reduces both hydrogen peroxide and lipid hydroperoxides.

Similarly, histidine-rich glycoprotein (B1211001) (HRG), a plasma protein with domains rich in histidine, has been found to enhance the activity of glutathione peroxidase. nih.gov By upregulating these enzymatic systems, histidine contributes to a more robust and resilient cellular response to oxidative stress. mdpi.com

Chelation of Pro-oxidant Metal Ions

A primary mechanism underlying histidine's antioxidant effect is its ability to chelate pro-oxidant transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺). mdpi.comresearchgate.net These metal ions can catalyze the formation of highly reactive free radicals, most notably the hydroxyl radical via the Fenton reaction. By binding these metals, histidine sequesters them, preventing their participation in these damaging oxidative pathways.

The imidazole ring of histidine is crucial for this chelating activity. mdpi.com Studies have demonstrated that histidine is more effective than the dipeptide carnosine at inhibiting copper-promoted formation of carbonyls on proteins like bovine serum albumin. researchgate.net Its ability to bind divalent metal ions is considered a key aspect of its protective function against oxidative stress in various biological systems, including the nervous system. mdpi.comresearchgate.net This chelating property is so significant that some research suggests it is the main antioxidant mechanism for histidine, particularly in preventing metal-induced oxidation of lipids and proteins. researchgate.net

| Pro-oxidant Metal Ion | Effect of Histidine | Mechanism | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Inhibition of LDL oxidation and protein carbonylation | Chelation via the imidazole ring | researchgate.net |

| Iron (Fe²⁺/Fe³⁺) | Inhibition of hydroxyl radical production | Chelation, preventing participation in the Fenton reaction | mdpi.comnih.gov |

| Zinc (Zn²⁺) | Binding capacity | Chelation | mdpi.comtandfonline.com |

Protective Effects Against Chemically and Environmentally Induced Oxidative Damage Models

The antioxidant capabilities of histidine have been validated in several models of chemically and environmentally induced oxidative stress. These studies provide functional evidence of its protective effects at the cellular and organismal level.

Protection against Metal-Induced Toxicity: In a study using human embryonic kidney (HEK-293) cells, histidine demonstrated a protective effect against iron-induced oxidative stress. mdpi.com Furthermore, in an aquatic model, dietary supplementation with histidine prevented copper-induced oxidative damage in the intestine of grass carp. plos.orgmdpi.com This protection was associated with the restoration of antioxidant enzyme levels and the prevention of changes to tight junction proteins. plos.org

Protection in a Cuprizone-Induced Model: Cuprizone (B1210641) is a neurotoxin that induces demyelination and oxidative damage. In a mouse model, the absence of histidine dipeptides (due to knockout of the carnosine synthase gene) led to increased oligodendrocyte death, demyelination, and oxidative damage in the corpus callosum following cuprizone administration. nih.gov This highlights the critical role of endogenous histidine-containing compounds in protecting brain cells from oxidative insults.

Amelioration of Ethanol-Induced Damage: As mentioned previously, histidine supplementation was shown to protect against ethanol-induced liver damage in mice by enhancing the activities of key antioxidant enzymes. mdpi.com

These examples from diverse experimental models underscore the capacity of histidine to act as a versatile antioxidant, mitigating damage from a range of oxidative challenges.

Immunological Research Applications and Modulatory Roles

Histidine's Influence on Inflammatory Responses

Histidine has demonstrated notable anti-inflammatory properties by influencing various cellular and molecular components of the inflammatory cascade. It has been shown to affect the chemokine IL-8 response and inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a concentration-dependent manner. clinmedjournals.org This inhibitory effect on cytokine production is specific to the L-histidine isomer. clinmedjournals.org

Key mechanisms underlying histidine's anti-inflammatory effects include the inhibition of Nuclear Factor-kappa B (NF-κB) activation. clinmedjournals.orgfrontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By suppressing NF-κB activation, histidine can down-regulate the production of pro-inflammatory mediators. clinmedjournals.orgresearchgate.net Furthermore, histidine has been observed to inhibit the expression of Intracellular Adhesion Molecule-1 (ICAM-1), which is involved in the recruitment of immune cells to sites of inflammation. clinmedjournals.org

In the context of intestinal inflammation, dietary histidine has been found to ameliorate colitis in murine models by inhibiting the production of pro-inflammatory cytokines from macrophages. clinmedjournals.org Studies have also highlighted histidine's ability to scavenge reactive oxygen species (ROS), which are produced during acute inflammatory responses and contribute to tissue damage. nih.gov This antioxidant capacity is attributed to the imidazole (B134444) ring of histidine. nih.govresearchgate.net

Table 1: Summary of Histidine's Influence on Inflammatory Responses

| Mechanism | Effect | Affected Molecules/Pathways | Cell/Model System |

|---|---|---|---|

| Cytokine Production | Inhibition | TNF-α, IL-6, IL-8 | THP-1 cells, Mouse peritoneal macrophages |

| Transcription Factor Activation | Inhibition | NF-κB | THP-1 cells, Macrophages |

| Adhesion Molecule Expression | Inhibition | ICAM-1 (CD54) | THP-1 cells, PBMCs |

| Oxidative Stress | Scavenging of ROS | Reactive Oxygen Species | Mononuclear cells (U937), Mouse small intestine |

| Intestinal Inflammation | Amelioration | Pro-inflammatory cytokines | Murine colitis model |

Modulation of Immune Cell Function and Cytokine Secretion

Histidine and its metabolic products play a crucial role in modulating the function of various immune cells and the secretion of cytokines, which are key signaling molecules in the immune system. Histidine metabolism can influence the immune microenvironment, potentially inhibiting the antitumor activities of macrophages, such as cell-to-cell communication and cytokine production. nih.gov

The amino acid is essential for the proper functioning of different immune cell populations. For instance, histidine, along with other amino acids, acts as a functional regulator of macrophages, dendritic cells, and T cells. researchgate.net In septic mice, supplementation with L-histidine has been shown to enhance T cell immune function. springermedizin.de Specifically, it increased the proportion of CD3+ T cells and altered the balance of CD4+ and CD8+ T cells. springermedizin.de

Furthermore, histidine can influence the differentiation of T helper (Th) cells. In a study on sepsis, L-histidine supplementation led to a decrease in the proportions of Th1, Th2, and regulatory T cells (Tregs). springermedizin.de This suggests that histidine can modulate the adaptive immune response by influencing the development of different T cell subsets. Histamine (B1213489), derived from histidine, also modulates the response of dendritic cells, promoting the production of IL-10, a cytokine with anti-inflammatory properties, and thereby favoring a Th2 response profile. nih.gov

Table 2: Modulation of Immune Cell Function and Cytokine Secretion by Histidine

| Immune Cell Type | Effect of Histidine/Histamine | Key Cytokines/Molecules Affected |

|---|---|---|

| Macrophages | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6, IL-12 |

| T Cells | Enhanced immune function; altered subset proportions | Increased CD3+ T cells; Decreased Th1, Th2, Tregs |

| Dendritic Cells | Modulation of cytokine production and maturation | Increased IL-10; Decreased IL-12 |

Research into Histamine Receptor-Mediated Immunomodulation

The immunomodulatory effects of histidine are often mediated through its conversion to histamine and the subsequent interaction of histamine with its four distinct receptors: H1, H2, H3, and H4. nih.gov These receptors are expressed on various immune cells and their activation can lead to diverse and sometimes opposing effects on the immune response.

The H4 receptor, in particular, is predominantly expressed on immune cells and is considered a key player in histamine-mediated immunomodulation. nih.gov Activation of the H4 receptor is involved in the chemotaxis of eosinophils and mast cells, leading to the amplification of histamine-mediated immune responses and potentially contributing to chronic inflammation. nih.gov

Research has shown that histamine can exert both pro-inflammatory and anti-inflammatory effects depending on the receptor it binds to and the cellular context. For example, binding of histamine to the H1 receptor on human lung macrophages can induce the production of the pro-inflammatory cytokine IL-6. nih.gov In contrast, activation of the H2 receptor on rat peritoneal macrophages inhibits the production of TNF-α and IL-12. nih.gov

In the context of intestinal health, probiotic strains of Lactobacillus reuteri that can convert L-histidine to histamine have been shown to suppress intestinal inflammation. asm.orgasm.org This anti-inflammatory effect is dependent on signaling through the histamine H2 receptor. asm.orgasm.org These findings highlight the potential for therapeutic strategies that target specific histamine receptors to modulate immune responses in various diseases.

Table 3: Histamine Receptor-Mediated Immunomodulation

| Histamine Receptor | Key Functions in Immunity | Examples of Effects |

|---|---|---|

| H1 Receptor | Pro-inflammatory responses | Induces IL-6 production in lung macrophages |

| H2 Receptor | Anti-inflammatory and regulatory responses | Suppresses TNF-α and IL-12 production by macrophages; Mediates anti-inflammatory effects of histamine in the gut |

| H4 Receptor | Chemotaxis and amplification of immune responses | Mediates eosinophil and mast cell chemotaxis |

Investigation of Genetic and Metabolic Disorders Associated with Histidine

Histidinemia: Biochemical Deficiencies and Neurological Correlates

Histidinemia is an autosomal recessive inherited metabolic disorder characterized by a deficiency of the enzyme histidase. mhmedical.commusculoskeletalkey.com This enzyme is crucial for the metabolism of the amino acid histidine. mhmedical.com The absence or reduced activity of histidase leads to an accumulation of histidine in the blood, urine, and cerebrospinal fluid. mhmedical.comnih.gov Concurrently, levels of urocanic acid, a downstream metabolite of histidine, are decreased in the blood, urine, and skin. mhmedical.comnih.gov

The disorder is caused by mutations in the HAL gene, located on chromosome 12q22-q23, which codes for the histidase enzyme. musculoskeletalkey.com Histidinemia is one of the more common inborn errors of metabolism, with an incidence of approximately 1 in 12,000 births. musculoskeletalkey.commhmedical.com The frequency can be higher in certain populations, such as in Japan where it is estimated to be 1 in 9,600. mhmedical.com

Biochemically, histidinemia is defined by elevated plasma histidine levels, which can range from 290 to 1420 µM, compared to normal levels of 70-120 µM. mhmedical.comnih.gov This leads to increased urinary excretion of histidine and its metabolites, such as imidazolepyruvic acid, imidazolelactic acid, and imidazoleacetic acid. musculoskeletalkey.com

While initially thought to be associated with intellectual disability and speech defects, extensive newborn screening has revealed that histidinemia is generally a benign condition in most individuals. mhmedical.commhmedical.comnih.gov Many people with histidinemia are asymptomatic. mhmedical.comnih.gov However, some reports suggest a possible link to neurological issues in a small number of patients, although a direct causal relationship has not been definitively established. mhmedical.com It has been proposed that under specific circumstances, such as during certain perinatal events, histidinemia might act as a risk factor for developmental disorders. nih.gov

A milder form of the disorder, known as atypical histidinemia, is characterized by less severe biochemical abnormalities and is typically associated with a normal clinical presentation. mhmedical.com

Table 1: Biochemical Profile of Histidinemia

| Analyte | Fluid/Tissue | Finding |

|---|---|---|

| Histidine | Plasma | Elevated (290-1420 µM) |

| Histidine | Urine | Elevated |

| Histidine | Cerebrospinal Fluid | Elevated |

| Urocanic Acid | Blood | Decreased |

| Urocanic Acid | Urine | Decreased |

| Urocanic Acid | Skin | Decreased |

| Imidazolepyruvic acid | Urine | Elevated |

| Imidazolelactic acid | Urine | Elevated |

| Imidazoleacetic acid | Urine | Elevated |

Role in Other Metabolic Disorders (e.g., Copper Metabolism in Menkes Disease)

Histidine plays a significant role in the context of other metabolic disorders, most notably in the treatment of Menkes disease. Menkes disease is a rare and severe X-linked recessive neurodegenerative disorder of copper metabolism. nih.govscispace.com It is caused by mutations in the ATP7A gene, which leads to a defective copper-transporting ATPase. patsnap.com This defect impairs the absorption and distribution of copper in the body, resulting in a severe copper deficiency and the dysfunction of essential copper-dependent enzymes. patsnap.com

The therapeutic strategy for Menkes disease involves bypassing the defective intestinal copper absorption. This is achieved through the parenteral administration of copper complexed with histidine, specifically as copper-histidine. nih.govclinicaltrials.gov The copper-histidine complex delivers bioavailable copper directly into the bloodstream. patsnap.com Once injected, the complex can dissociate, releasing copper ions that can then be utilized by cells for various biochemical processes. patsnap.com

The rationale for using histidine is its ability to form a stable complex with copper, which facilitates its transport and uptake. mdpi.com The imidazole (B134444) group of histidine is particularly important for chelating copper, creating a stable complex that can circulate in the bloodstream. mdpi.com

Clinical studies have shown that early treatment with copper-histidine can lead to some positive outcomes in patients with Menkes disease. nih.govclinicaltrials.gov For instance, therapy has been shown to normalize copper and ceruloplasmin levels in the serum and copper levels in the cerebrospinal fluid. nih.govscispace.com In some cases, treatment has led to a reduction in epileptic discharges, improved muscle tone, and increased motor activity. scispace.com However, the effectiveness of the treatment can depend on the specific genetic mutation and the timing of intervention, with early, pre-symptomatic therapy offering the best chance for improved neurological outcomes. clinicaltrials.gov

Synthesis and Biological Evaluation of Histidine Dihydrochloride Derivatives

Design and Synthesis of Modified Histidine Analogues

The unique properties of the imidazole (B134444) side chain of histidine, such as its aromaticity and its pKa near physiological pH, make it a crucial residue in many biological processes. Consequently, the design and synthesis of modified histidine analogues are of significant interest for modulating the function of peptides and proteins. Researchers have developed various strategies to create these analogues, focusing on altering the electronic properties, steric hindrance, and conformational freedom of the histidine side chain.

One approach involves the replacement of the imidazole ring with other heterocyclic moieties. For instance, a novel histidine analogue containing a 1,2,3-triazole ring in its side chain has been synthesized. oup.com The synthesis started from commercially available N-α-Boc-L-asparagine, which was converted to a nitrile. oup.com This was followed by a series of reactions to construct the triazole ring, ultimately yielding β-(1,2,3-triazol-4-yl)-dl-alanine. oup.comresearchgate.net The rationale behind this modification is that the pKa of the 1,2,3-triazole conjugate acid is approximately 5 units lower than that of imidazole, which can significantly alter the chemical characteristics of the resulting analogue. oup.com

Another strategy focuses on introducing substituents to the imidazole ring or the amino acid backbone. The synthesis of 2-alkylated-l-histidines has been reported as a method to increase the lipophilicity and steric bulk of the side chain. nih.gov Similarly, the Pictet-Spengler reaction has been employed to create cyclic analogues of histidine, such as spinacines, by reacting histidine with formaldehyde (B43269) in the presence of concentrated hydrochloric acid. nih.gov This reaction generally proceeds with good yields and can produce enantiomerically pure products. nih.gov Furthermore, modifications like the introduction of alkyl groups at the N-1 position and halogen atoms at the C-2 and/or C-5 positions of the imidazole ring have been used to create analogues for specific applications, such as in thyrotropin-releasing hormone (TRH). nih.gov

The synthesis of conformationally constrained histidine analogues is another important area of research. These constraints are achieved by introducing alkyl substituents at the α or β carbons, creating α,β-didehydro unsaturation, or through Cα-Cβ cyclopropane (B1198618) insertion. nih.gov Such modifications are critical for controlling the χ1 and χ2 torsional angles of the amino acid side chain, which is vital for designing peptidomimetics with specific three-dimensional structures. nih.gov

More complex derivatives have also been synthesized. For example, pyridoxyl-substrate conjugates have been designed and synthesized as potential enzyme inhibitors. nih.gov The synthesis of N-((1,1-dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-Histidine, a protected derivative, involves reacting L-Histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) bromide. ontosight.ai This protected form is a useful building block in peptide synthesis. ontosight.ai

Table 1: Examples of Synthesized Modified Histidine Analogues

| Analogue Name | Synthetic Strategy | Starting Material | Key Modification | Reference |

|---|---|---|---|---|

| β-(1,2,3-triazol-4-yl)-dl-alanine | Heterocyclic ring replacement | N-α-Boc-L-asparagine | Replacement of imidazole with 1,2,3-triazole | oup.com |

| 2-Alkylated-l-histidines | Side chain substitution | L-histidine | Addition of alkyl groups at the C-2 position of the imidazole ring | nih.gov |

| Spinacine (cyclic analogue) | Cyclization | L-histidine | Pictet-Spengler reaction with formaldehyde | nih.gov |

| Pyridoxyl-histidine methyl ester (PHME) | Conjugation | L-histidine | Conjugation with pyridoxal (B1214274) | nih.gov |

| N-((1,1-dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-Histidine | Protection of functional groups | L-histidine | Addition of Boc and benzyl protecting groups | ontosight.ai |

Exploration of Biological Activities of Synthesized Derivatives

The synthesized derivatives of histidine have been evaluated for a range of biological activities, stemming from the altered physicochemical properties of the modified amino acid. These activities are primarily explored in the contexts of enzyme inhibition and as novel components in peptide and protein engineering.

Enzyme Inhibition Studies

The structural similarity of histidine analogues to the natural amino acid makes them prime candidates for enzyme inhibitors, particularly for enzymes that utilize histidine in their active sites or as a substrate.

One significant target is histidine decarboxylase (HDC) , the enzyme responsible for converting histidine to histamine (B1213489). nih.gov Several histidine derivatives have been designed to inhibit this enzyme. For example, pyridoxyl-histidine methyl ester (PHME), a pyridoxyl-substrate conjugate, was found to be the most potent inhibitor among a series of nine tested variants against human HDC. nih.gov The study suggested that the binding site of human HDC does not tolerate significant modifications to the imidazole side chain. nih.gov Another potent inhibitor is (S)-alpha-fluoromethylhistidine (α-FMH), which demonstrated over 90% in vitro inhibition of human HDC at concentrations of 10⁻⁵ M and higher. nih.gov

Histidine kinases (HK) , which are key components of two-component signal transduction systems in bacteria, are another major target for inhibition. nih.gov Various chemical series, including trityls, benzimidazoles, and others, have been investigated as HK inhibitors. asm.org For instance, in a study of inhibitors against the KinA protein from Bacillus subtilis, trityl compounds T-1 and T-2 showed IC₅₀ values of ≤20 μM. asm.org There was also a correlation observed between the inhibitory activity against KinA and the antibacterial activity for benzimidazole (B57391) derivatives. asm.org

Furthermore, histidine analogues have been designed as potential inhibitors for other enzymes. Analogues of folic acid and methotrexate, where L-glutamate was replaced with L-histidine, were synthesized to target folylpolyglutamate synthetase (FPGS) . nih.gov While significant inhibition was not observed at the high pH of the standard enzyme assay, the cytotoxicity of these compounds suggested that cellular uptake occurs. nih.gov

Table 2: Enzyme Inhibition by Histidine Derivatives

| Derivative | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Pyridoxyl-histidine methyl ester (PHME) | Human Histidine Decarboxylase (hHDC) | Most potent among nine tested variants | nih.gov |

| (S)-alpha-fluoromethylhistidine (α-FMH) | Human Histidine Decarboxylase (HDC) | >90% inhibition at 10⁻⁵ M | nih.gov |

| Trityl compounds (T-1, T-2) | Histidine Kinase (KinA) | IC₅₀ ≤ 20 μM | asm.org |

| Histidine analogues of methotrexate | Folylpolyglutamate Synthetase (FPGS) | No significant inhibition in standard assay, but cytotoxic | nih.gov |

Peptide and Protein Engineering Applications

The incorporation of histidine analogues into peptides and proteins offers a powerful tool to modify their structure, function, and stability. This approach allows for the fine-tuning of biological activity and the introduction of novel properties.

A key application is the creation of peptidomimetics with enhanced or altered biological functions. For example, tripeptidomimetics rich in synthetically modified l-histidine, specifically 2-alkyl-l-histidine, have been synthesized. nih.gov These modifications were intended to increase the amphipathicity of the peptides. nih.gov The resulting peptidomimetics, particularly those containing a highly lipophilic adamantan-1-yl group, displayed strong antifungal activity against Cryptococcus neoformans. nih.gov

Histidine-rich designer peptides, such as the LAH4 series, exhibit a wide range of biological activities that can be tuned by their sequence and the resulting hydrophilic angle of their helical conformation. mdpi.com Depending on the specific design, these peptides can act as antimicrobial agents, enhance gene transfection, or facilitate the transport of proteins into cells. mdpi.com The pKa of the histidine residues is in the physiological range, allowing pH changes to modulate the peptides' amphipathicity and interaction with membranes. mdpi.com

The in vivo incorporation of unnatural amino acids into proteins is a significant advancement in protein engineering. sci-hub.se Several histidine analogues, including the novel β-(1,2,3-triazol-4-yl)-dl-alanine, have been successfully incorporated into proteins in a histidine-auxotrophic Escherichia coli strain. oup.comresearchgate.net This demonstrates that the bacterial protein synthesis machinery can recognize and utilize these analogues as substitutes for histidine. researchgate.net This technique opens up possibilities for studying enzyme mechanisms by replacing a catalytic histidine with an analogue that has different electronic properties without causing major conformational changes. sci-hub.se

The use of protected histidine derivatives is also crucial in the chemical synthesis of peptides. ontosight.ai For instance, N-((1,1-dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-Histidine serves as a building block in solid-phase peptide synthesis, allowing for the controlled and efficient assembly of histidine-containing peptides. ontosight.aiacs.org The protecting groups prevent unwanted side reactions involving the imidazole ring during the coupling process. ontosight.ai

Table 3: Applications of Histidine Derivatives in Peptide and Protein Engineering

| Application | Histidine Derivative/Peptide | Key Finding | Reference |

|---|---|---|---|

| Antifungal Peptidomimetics | Peptides with 2-alkyl-l-histidine | Increased lipophilicity led to potent activity against C. neoformans. | nih.gov |

| Multifunctional Peptides | LAH4 peptide series | Biological activity (e.g., cell penetration, antimicrobial) can be tuned by sequence and hydrophilic angle. | mdpi.com |

| In Vivo Protein Modification | β-(1,2,3-triazol-4-yl)-dl-alanine | Efficiently incorporated into proteins in E. coli, serving as a substitute for histidine. | oup.comresearchgate.net |

| Peptide Synthesis | N-((1,1-dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-Histidine | Used as a protected building block for the efficient synthesis of histidine-containing peptides. | ontosight.ai |

Preclinical Research Models and Mechanistic Therapeutic Insights

Studies on Neurological Conditions (e.g., Alzheimer's Disease, Multiple Sclerosis)

Preclinical research has explored the role of histidine in neurological disorders, primarily focusing on its function as a precursor to the neurotransmitter histamine (B1213489) and its potential anti-inflammatory and neuroprotective properties.

In the context of Alzheimer's Disease (AD) , animal models have been instrumental in evaluating the therapeutic potential of histidine-containing compounds. One study utilized a transgenic mouse model of AD to investigate the effects of β-alanyl-L-histidine (carnosine) on cognitive deficits induced by a high-fat diet. The research indicated that while there were no significant differences in senile plaque load, treatment with carnosine reversed the increase in the expression of the Receptor for Advanced Glycation Endproducts (RAGE) in blood vessels and reduced microglial activation in the hippocampus of animals on a high-fat diet nih.govresearchgate.net. These findings suggest that the cognitive improvements may be linked to the mitigation of inflammation and cerebrovascular abnormalities nih.govresearchgate.net. Another study highlighted that the neurotoxicity of the amyloid-beta peptide, a key factor in AD, can be modulated by modifications to its histidine residues, with histidine 14 playing a crucial role in the peptide's ability to bind to cell membranes nih.gov.

Regarding Multiple Sclerosis (MS) , research has pointed to a potential link between histidine levels and the debilitating fatigue experienced by patients. Studies have shown that serum histidine levels are lower in women with MS who experience elevated fatigue compared to those with normal fatigue levels nih.govresearchgate.net. Animal models of MS, specifically experimental autoimmune encephalomyelitis (EAE), have demonstrated that histamine receptor knockout mice and histidine decarboxylase knockout mice exhibit an earlier onset of the disease and increased production of pro-inflammatory cytokines such as TNF, interferon-gamma (IFN-γ), and leptin nih.gov. This suggests a potential role for the histidine-histamine pathway in modulating the inflammatory responses central to MS pathology.

The neuroprotective effects of histidine have also been observed in models of cerebral ischemia. In these studies, histidine treatment has been shown to provide long-term neuroprotection, a phenomenon linked to the promotion of astrocyte migration scispace.comresearchgate.net. Furthermore, the precursor role of histidine to the endogenous anticonvulsant, brain histamine, has been investigated in seizure models. L-histidine was found to decrease chemically induced seizures in experimental animals by stimulating brain histaminergic neurotransmission researchgate.net.

Table 1: Summary of Preclinical Studies on Histidine in Neurological Conditions

| Condition | Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Alzheimer's Disease | Transgenic mouse model | Reversed cognitive decline, reduced RAGE expression and microglial activation. nih.govresearchgate.net | Mitigation of inflammation and cerebrovascular abnormalities. nih.govresearchgate.net |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Knockout of histamine receptors or histidine decarboxylase led to earlier disease onset and increased pro-inflammatory cytokines. nih.gov | Modulation of inflammatory responses. nih.gov |

| Cerebral Ischemia | Animal model | Provided long-term neuroprotection. scispace.com | Promotion of astrocyte migration. scispace.comresearchgate.net |

| Seizures | Rat model of pentylenetetrazole-induced seizures | L-histidine decreased chemically induced seizures. researchgate.net | Stimulation of brain histaminergic neurotransmission. researchgate.net |

Research in Cardiovascular Protection Mechanisms

Preclinical studies have consistently demonstrated the cardioprotective effects of histidine, particularly in the context of ischemia-reperfusion (I/R) injury. In isolated perfused rat hearts subjected to I/R, perfusion with histidine resulted in a significant improvement in contractile function and coronary flow nih.gov. The incidence and duration of arrhythmias during reperfusion were also markedly reduced in a dose-dependent manner nih.gov. Electron microscopy revealed that histidine mitigated the ultrastructural damage to myocytes, including mitochondrial swelling and disruption of the sarcolemma and myofibrils nih.gov. The proposed mechanism for this protection is the scavenging of singlet oxygen nih.gov.

Further investigations into thrombotic cerebral ischemia in rats showed that histidine administration decreased platelet aggregation and reduced myocardial mitochondrial damage that results from cerebral ischemia nih.gov. Specifically, histidine appeared to promote reversible changes in the inner mitochondrial membrane nih.gov. Mechanistic insights from other studies suggest that L-histidine may exert its cardioprotective effects by inhibiting DNA damage responses, inducing telomerase expression, and promoting cardiomyocyte survival following a myocardial infarction through the upregulation of PNUTS (Protein Phosphatase 1 Nuclear Targeting Subunit) genomediscovery.org.

Table 2: Research Findings on Histidine in Cardiovascular Protection

| Model | Condition | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| Isolated Perfused Rat Hearts | Ischemia-Reperfusion Injury | Improved contractile function and coronary flow; reduced arrhythmias and ultrastructural myocyte damage. nih.gov | Scavenging of singlet oxygen. nih.gov |

| Rat Model of Thrombotic Cerebral Ischemia | Myocardial Mitochondrial Damage | Decreased platelet aggregation and reduced mitochondrial damage. nih.gov | Promotion of reversible changes in the inner mitochondrial membrane. nih.gov |

| In Vitro/Conceptual Model | Myocardial Infarction | Promotes cardiomyocyte survival. genomediscovery.org | Inhibition of DNA damage responses, induction of telomerase expression, and upregulation of PNUTS. genomediscovery.org |

Investigations into Renal Function and Disease (e.g., Chronic Kidney Disease)